Cas no 2248183-56-2 ((2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol)
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2248183-56-2
- EN300-6507151
- (2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol
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- Inchi: 1S/C9H13NO2/c1-7(6-11)9-5-8(12-2)3-4-10-9/h3-5,7,11H,6H2,1-2H3/t7-/m0/s1
- InChI Key: KPXUXRLXBPUAOF-ZETCQYMHSA-N
- SMILES: OC[C@H](C)C1C=C(C=CN=1)OC
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 42.4Ų
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507151-0.05g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 0.05g |
$2693.0 | 2023-05-29 | ||
| Enamine | EN300-6507151-0.1g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 0.1g |
$2822.0 | 2023-05-29 | ||
| Enamine | EN300-6507151-0.25g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 0.25g |
$2950.0 | 2023-05-29 | ||
| Enamine | EN300-6507151-0.5g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 0.5g |
$3078.0 | 2023-05-29 | ||
| Enamine | EN300-6507151-1.0g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 1g |
$3207.0 | 2023-05-29 | ||
| Enamine | EN300-6507151-2.5g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 2.5g |
$6287.0 | 2023-05-29 | ||
| Enamine | EN300-6507151-5.0g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 5g |
$9301.0 | 2023-05-29 | ||
| Enamine | EN300-6507151-10.0g |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-ol |
2248183-56-2 | 10g |
$13792.0 | 2023-05-29 |
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol
Comprehensive Overview of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol (CAS No. 2248183-56-2)
The compound (2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol (CAS No. 2248183-56-2) is a chiral alcohol derivative featuring a 4-methoxypyridine moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The R-configuration at the chiral center and the presence of both pyridine and hydroxyl functional groups make it a versatile intermediate for asymmetric synthesis.
Recent studies highlight the growing demand for chiral intermediates like (2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol in drug discovery, particularly for kinase inhibitors and CNS-targeting compounds. Its CAS number 2248183-56-2 is frequently searched in chemical databases, reflecting industrial interest. The compound's methoxy-pyridine scaffold is analogous to fragments found in FDA-approved drugs, driving its adoption in medicinal chemistry.
From a synthetic perspective, the propan-1-ol chain allows for further derivatization, enabling the creation of esters, ethers, or amines. Researchers are exploring its use in catalyzed asymmetric reactions, where the chiral environment influences stereoselectivity. The 4-methoxy group enhances electron density on the pyridine ring, affecting both reactivity and binding properties in molecular interactions.
Analytical characterization of 2248183-56-2 typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry to confirm enantiomeric purity. Stability studies indicate that proper storage under inert atmosphere preserves its optical activity, a critical quality attribute for pharmaceutical applications. The compound's logP and hydrogen bonding capacity make it suitable for optimizing drug-like properties in lead compounds.
In the context of green chemistry, synthetic routes to (2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol are being refined to reduce heavy metal catalysts. Alternative methods employing biocatalysis or organocatalysts align with the industry's shift toward sustainable manufacturing. The pyridinyl alcohol motif is also being investigated for materials science applications, particularly in designing ligands for metal-organic frameworks (MOFs).
Regulatory databases list CAS 2248183-56-2 as a non-hazardous research chemical under standard handling conditions. However, proper personal protective equipment (PPE) is recommended during manipulation due to potential irritant properties. The compound's structure-activity relationships (SAR) are actively studied, with computational models predicting favorable ADME profiles for derivatives.
The commercial availability of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-ol through specialty chemical suppliers has increased in recent years, with pricing reflecting its high enantiomeric excess (>98% ee). Patent literature reveals its incorporation in novel heterocyclic compounds targeting inflammatory pathways, demonstrating the scaffold's therapeutic relevance. Analytical standards of 2248183-56-2 are also marketed for quality control in API manufacturing.
Emerging applications include its use as a chiral resolving agent and in the development of liquid crystal materials. The hydrogen-bonding capability of the hydroxyl group facilitates molecular self-assembly, while the aromatic system contributes to π-π stacking interactions. These properties position the compound as valuable for both life sciences and advanced materials research.
For researchers querying "synthesis of (2R)-2-(4-methoxypyridin-2-yl)propan-1-ol" or "CAS 2248183-56-2 suppliers", current literature describes optimized procedures using asymmetric reduction of corresponding ketones. The compound's X-ray crystallography data confirms the absolute configuration, supporting its use in stereospecific transformations. Future directions may explore its catalytic applications beyond synthetic intermediates.
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